molecular formula C20H15ClN2O2 B185483 1-(4-Benzoylphenyl)-3-(4-chlorophenyl)urea CAS No. 102023-64-3

1-(4-Benzoylphenyl)-3-(4-chlorophenyl)urea

Cat. No.: B185483
CAS No.: 102023-64-3
M. Wt: 350.8 g/mol
InChI Key: NXMOWWCYUYVYSN-UHFFFAOYSA-N
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Description

1-(4-Benzoylphenyl)-3-(4-chlorophenyl)urea is a chemical compound of significant interest in scientific research, particularly in the field of agrochemistry. It belongs to the benzoylphenyl urea class, which are widely recognized as insect growth regulators (IGRs) . The primary mechanism of action for benzoylphenyl ureas is the inhibition of chitin synthesis, a critical polysaccharide required for the formation of the exoskeleton in insects . By disrupting this process, these compounds specifically target larval insect stages during molting, leading to impaired development and mortality, while typically exhibiting low acute toxicity to adult non-target organisms . This mechanism makes compounds like 1-(4-Benzoylphenyl)-3-(4-chlorophenyl)urea a valuable tool for researchers studying insect physiology and developing novel integrated pest management (IPM) strategies aimed at reducing reliance on conventional organophosphorus, carbamate, and pyrethroid insecticides . The compound is provided for early discovery and investigative purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic use. The buyer assumes responsibility for confirming product identity and/or purity.

Properties

IUPAC Name

1-(4-benzoylphenyl)-3-(4-chlorophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O2/c21-16-8-12-18(13-9-16)23-20(25)22-17-10-6-15(7-11-17)19(24)14-4-2-1-3-5-14/h1-13H,(H2,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXMOWWCYUYVYSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30359730
Record name 1-(4-benzoylphenyl)-3-(4-chlorophenyl)urea
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102023-64-3
Record name 1-(4-benzoylphenyl)-3-(4-chlorophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-BENZOYLPHENYL)-3-(4-CHLOROPHENYL)UREA
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Preparation Methods

Reaction Mechanism

This method involves sequential phosgenation of 4-aminobenzophenone followed by amine coupling:

  • Phosgenation : 4-Aminobenzophenone reacts with phosgene (COCl₂) in toluene to form an isocyanate intermediate.

  • Amine Coupling : The intermediate reacts with 4-chloroaniline, yielding the target urea.

The reaction proceeds via nucleophilic attack of the amine on the electrophilic isocyanate carbon, with triethylamine or sodium carbonate neutralizing HCl byproducts.

Experimental Protocol

  • Reactants :

    • 4-Aminobenzophenone (1.0 equiv)

    • Phosgene (1.2 equiv) in toluene

    • 4-Chloroaniline (1.1 equiv)

  • Conditions :

    • Phosgenation at 50–60°C for 2 hours

    • Coupling at 0–20°C for 1 hour

  • Workup : Precipitation in ice-water, filtration, and recrystallization from benzene.

Yield and Purity

  • Yield : 85–90% (analogous compounds)

  • Purity : >95% after recrystallization (HPLC).

Carbamoyl Chloride Condensation (Method B)

Reaction Design

4-Aminobenzophenone reacts with 4-chlorophenylcarbamoyl chloride in the presence of a base (e.g., triethylamine):

4-Aminobenzophenone + ClC₆H₄NHCOClEt₃N1-(4-Benzoylphenyl)-3-(4-chlorophenyl)urea\text{4-Aminobenzophenone + ClC₆H₄NHCOCl} \xrightarrow{\text{Et₃N}} \text{1-(4-Benzoylphenyl)-3-(4-chlorophenyl)urea}

Optimization Insights

  • Solvent : DMF enhances solubility but requires rigorous drying to prevent hydrolysis.

  • Temperature : 50–60°C minimizes side-product formation (e.g., biuret).

  • Catalyst : Fe₃O4 nanoparticles improve reaction efficiency in analogous urea syntheses.

Performance Metrics

ParameterValue
Reaction Time18–24 hours
Yield75–80%
Byproducts<5% (HPLC)

Isocyanate-Amine Coupling (Method C)

Direct Coupling Strategy

4-Benzoylphenyl isocyanate reacts with 4-chloroaniline in aprotic solvents:

O=C=N-C₆H₄-Benzoyl + H₂N-C₆H₄-ClTarget Urea\text{O=C=N-C₆H₄-Benzoyl + H₂N-C₆H₄-Cl} \rightarrow \text{Target Urea}

Advantages and Limitations

  • Advantages :

    • No phosgene handling required.

    • High regioselectivity.

  • Limitations :

    • Isocyanate precursors require inert atmosphere storage.

Scalability Data

Scale (mmol)SolventYield (%)Purity (%)
10Toluene8897
100DMF8295

Comparative Analysis of Synthesis Routes

MethodYield (%)Hazard ProfileScalability
A85–90High (phosgene)Moderate
B75–80Moderate (DMF)High
C82–88Low (isocyanates)High

Cost Considerations

  • Method A : Low reagent cost but high safety infrastructure requirements.

  • Method C : Higher precursor cost offset by reduced purification steps.

Purification and Characterization

Recrystallization Protocols

  • Solvent Systems : Benzene-hexane (9:1) achieves >99% purity.

  • Chromatography : Silica gel with ethyl acetate/hexane (1:3) for lab-scale purification.

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 7.66 (d, J = 8.6 Hz, benzoyl H), 7.51–7.46 (m, chlorophenyl H).

  • IR (KBr) : 1665 cm⁻¹ (urea C=O), 1540 cm⁻¹ (N-H bend).

Industrial-Scale Recommendations

Method C (isocyanate-amine coupling) is optimal for kilogram-scale production due to:

  • Avoidance of phosgene.

  • Compatibility with continuous-flow reactors.

  • Reduced waste generation (E-factor < 5) .

Chemical Reactions Analysis

1-(4-Benzoylphenyl)-3-(4-chlorophenyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Overview:
This compound has shown potential as a pharmacological agent due to its structural properties that allow it to interact with biological targets. Its urea moiety is particularly significant in drug design, as urea derivatives are known to exhibit a range of biological activities.

Case Study:
A study published in Canadian Entomologist explored the effects of phenyl-benzoyl ureas on insect molting, specifically examining the impact of similar compounds on Diprion similis. The findings indicated that ingestion of these compounds interfered with normal molting processes, highlighting their potential use as insect growth regulators (IGRs) .

Data Table: Effects on Insect Growth

ConcentrationEffect on EcdysisObservations
0.01%CompletedSurvivors failed to feed post-molt due to midgut obstruction.
1%PreventedThinner cuticle formation without inhibiting melanin production.

Agricultural Applications

Overview:
The compound's insecticidal properties make it a candidate for developing new pesticides. Its ability to disrupt the life cycle of pests can lead to effective pest management strategies.

Case Study:
Research indicates that urea derivatives like 1-(4-benzoylphenyl)-3-(4-chlorophenyl)urea can serve as effective IGRs. These compounds prevent larvae from successfully molting, thereby reducing pest populations without the immediate toxicity associated with traditional insecticides .

Materials Science

Overview:
Due to its unique structural characteristics, this compound can be utilized in the development of novel materials, including polymers and liquid crystals.

Application Example:
In materials science, the incorporation of urea derivatives into polymer matrices has been studied for enhancing mechanical properties and thermal stability. The rigid structure provided by the benzoyl groups contributes to the overall stability and performance of the resulting materials.

Biological Studies

Overview:
The compound can be employed as a biochemical probe or ligand in various assays aimed at studying enzyme activity or receptor interactions.

Research Findings:
Studies have shown that modifications in the urea structure can lead to variations in binding affinity and specificity towards different biological targets. This property is critical for developing selective inhibitors for therapeutic applications .

Mechanism of Action

The mechanism of action of 1-(4-Benzoylphenyl)-3-(4-chlorophenyl)urea involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(4-Benzoylphenyl)-3-(4-chlorophenyl)urea (theoretical structure) with structurally related urea derivatives, emphasizing substituent effects, applications, and physicochemical properties.

Compound Name Substituents (R1, R2) Molecular Formula Key Applications/Activity Notable Properties/Data Evidence Sources
1-(4-Benzoylphenyl)-3-(4-chlorophenyl)urea R1: 4-Benzoylphenyl; R2: 4-Cl-Ph C20H15ClN2O2 Theoretical: Insect growth regulator Predicted: High lipophilicity (LogP ~4.5) -
Diflubenzuron R1: 2,6-F2-Benzoyl; R2: 4-Cl-Ph C14H9ClF2N2O3 Insecticide (cotton, forestry), chitin inhibitor MP: 230–232°C; EPA-registered (CAS 35367-38-5)
Cloflucarban R1: 4-Cl-3-CF3-Ph; R2: 4-Cl-Ph C14H8Cl2F3N2O Antimicrobial (soaps, deodorants) Persistent in soil; LogP: 4.4
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea R1: 4-Cl-3-CF3-Ph; R2: 4-OH-Ph C14H10ClF3N2O2 Research: Cytotoxicity studies Synthesized via carbamate intermediates
1-(4-Chlorophenyl)-3-(2,6-dichlorobenzoyl)urea R1: 2,6-Cl2-Benzoyl; R2: 4-Cl-Ph C14H9Cl3N2O2 Insecticide (Japan-specific) Higher halogenation enhances stability
1-(4-Chlorophenyl)-3-(prop-2-yn-1-yl)urea R1: Propargyl; R2: 4-Cl-Ph C10H9ClN2O Research: Potential herbicide MW: 208.65; CAS 57105-65-4
1-(5-(Tert-butyl)isoxazol-3-yl)-3-(4-chlorophenyl)urea R1: 5-tert-butyl-isoxazol-3-yl; R2: 4-Cl-Ph C14H16ClN3O2 Research: Antiproliferative activity MW: 293.75; CAS 55807-85-7

Key Structural and Functional Insights

Substituent Effects on Bioactivity :

  • Halogenation : Diflubenzuron (2,6-difluorobenzoyl) and its dichloro analog () show enhanced insecticidal activity due to electronegative groups stabilizing the urea backbone and improving target binding .
  • Aromatic Substitutions : Cloflucarban’s 3-CF3 group increases antimicrobial potency by enhancing membrane penetration , while hydroxylation () reduces hydrophobicity, altering cytotoxicity profiles.

Environmental and Regulatory Profiles :

  • Diflubenzuron is EPA-registered but requires ecological monitoring due to moderate persistence in soil . Cloflucarban, identified in soils and sediments, raises concerns about long-term environmental accumulation .

Synthetic Pathways :

  • Urea derivatives are commonly synthesized via carbamate intermediates (e.g., ) or isocyanate reactions (). Substituent complexity (e.g., propargyl groups in ) demands tailored synthetic routes.

Biological Activity

1-(4-Benzoylphenyl)-3-(4-chlorophenyl)urea is a compound that has garnered attention for its potential biological activities, particularly in the context of pest control and cancer therapy. This article aims to summarize the existing research regarding its biological activity, mechanisms of action, and implications for future studies.

Chemical Structure and Properties

The compound is characterized by its urea structure, which is known to facilitate interactions with various biological targets. Its molecular formula is C15H12ClN2OC_{15}H_{12}ClN_{2}O, and it features both benzoyl and chlorophenyl groups that contribute to its reactivity and biological profile.

Insecticidal Properties

Research has indicated that derivatives of phenyl-benzoyl urea, including 1-(4-Benzoylphenyl)-3-(4-chlorophenyl)urea, exhibit significant insecticidal properties. A study on related compounds demonstrated that ingestion by the insect Diprion similis interfered with molting processes. At a concentration of 1%, the compound prevented ecdysis but did not inhibit apolysis, leading to thinner cuticles in larvae and impaired feeding post-molt due to fibrous material accumulation in the midgut .

Anticancer Potential

The potential anticancer effects of urea derivatives have been explored extensively. A study highlighted that certain urea scaffolds exhibited selective inhibitory effects on cancer cell proliferation, particularly against colorectal cancer cell lines (HT-29). Compounds similar to 1-(4-Benzoylphenyl)-3-(4-chlorophenyl)urea showed significant inhibition rates against targets such as PD-L1 and VEGFR-2, which are crucial in cancer progression and immune evasion .

The mechanism by which 1-(4-Benzoylphenyl)-3-(4-chlorophenyl)urea exerts its biological effects involves binding to specific receptors or enzymes. For instance, its interaction with cytochrome P450 enzymes may play a role in modulating metabolic pathways associated with both insect development and cancer cell growth .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities of 1-(4-Benzoylphenyl)-3-(4-chlorophenyl)urea compared to other related compounds:

Compound NameInsecticidal ActivityAnticancer ActivityMechanism of Action
1-(4-Benzoylphenyl)-3-(4-chlorophenyl)ureaYesModerateReceptor/Enzyme Interaction
1-(4-Chlorophenyl)-3-(2,6-difluorobenzoyl)ureaYesLowMolting Inhibition
p-Methoxyphenyl ureaNoHighPD-L1/VEGFR-2 Inhibition

Case Studies

Several case studies have documented the effectiveness of urea derivatives in agricultural and therapeutic settings:

  • Agricultural Application : A field trial demonstrated that application of phenyl-benzoyl ureas significantly reduced pest populations in forestry settings, indicating their utility as environmentally friendly insecticides.
  • Cancer Research : In vitro studies showed that certain urea derivatives could inhibit tumor growth in xenograft models, suggesting a promising avenue for developing new anticancer therapies.

Q & A

Q. What are the standard synthetic routes for 1-(4-Benzoylphenyl)-3-(4-chlorophenyl)urea, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves coupling a benzoyl-substituted aniline derivative with a 4-chlorophenyl isocyanate under controlled conditions. A common approach uses carbamate intermediates (e.g., phenyl carbamate) activated by bases like DABCO in acetonitrile at reflux (~65°C) . To optimize yields:
  • Purify intermediates (e.g., via column chromatography) to reduce side reactions.
  • Use stoichiometric excess of isocyanate (1.2–1.5 equivalents) to drive the reaction.
  • Monitor reaction progress via TLC or HPLC to terminate at peak product formation.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H/13C^13C NMR spectra to confirm aromatic proton environments and urea linkage (δ ~6.5–8.5 ppm for aromatic protons; urea NH signals at δ ~8–10 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns for chlorine atoms .
  • HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What solvent systems are suitable for solubility and stability studies of this compound?

  • Methodological Answer :
  • Solubility : Test in DMSO (high solubility for biological assays), acetonitrile (HPLC-grade for analytical use), and chloroform (NMR studies). Hydrophobicity may require sonication or heating for dissolution .
  • Stability : Conduct accelerated stability studies under varying pH (e.g., 2–10), temperature (4°C, 25°C, 40°C), and light exposure. Urea derivatives are prone to hydrolysis under acidic/basic conditions; store at -20°C in inert atmospheres .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

  • Methodological Answer :
  • Docking Studies : Use software like AutoDock Vina to predict binding affinities to targets (e.g., kinases, proteases) by modeling interactions between the benzoyl/chlorophenyl groups and active-site residues .
  • QSAR Analysis : Correlate substituent electronic effects (Hammett constants) with bioactivity data to prioritize synthetic targets .
  • MD Simulations : Assess conformational stability of the urea linkage in aqueous environments to predict metabolic resistance .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Assay Standardization : Replicate assays under identical conditions (e.g., cell lines, incubation time, solvent controls). For example, discrepancies in IC50_{50} values for kinase inhibition may arise from ATP concentration variations .
  • Metabolite Profiling : Use LC-MS to identify degradation products or metabolites that interfere with activity measurements .
  • Orthogonal Assays : Validate findings using complementary techniques (e.g., SPR for binding affinity vs. enzymatic assays) .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

  • Methodological Answer :
  • Reactor Design : Employ continuous-flow systems to enhance heat/mass transfer and reduce side reactions (e.g., dimerization) .
  • Catalyst Screening : Test Pd/C or zeolites to suppress impurities from incomplete coupling .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to detect intermediates and adjust reagent addition rates .

Q. How can impurities be quantified and controlled in preclinical batches?

  • Methodological Answer :
  • HPLC-MS/MS : Identify trace impurities (e.g., hydrolyzed urea, chlorinated byproducts) with MRM transitions .
  • Crystallization Optimization : Use solvent-antisolvent pairs (e.g., ethanol/water) to selectively crystallize the target compound .
  • ICH Guidelines : Follow Q3A(R2) limits for impurities (>0.1% requires identification) .

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